Cas no 954243-55-1 (2-(2-{(3-chlorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-N-2-(1H-indol-3-yl)ethylacetamide)

2-(2-{(3-Chlorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-N-2-(1H-indol-3-yl)ethylacetamide is a structurally complex heterocyclic compound featuring a thiazole core linked to a 3-chlorobenzylthio moiety and an indole-ethylacetamide side chain. This molecular architecture suggests potential bioactivity, particularly in pharmaceutical or agrochemical applications, due to the presence of pharmacophores such as the thiazole and indole groups. The compound’s design may offer advantages in target specificity or binding affinity, leveraging the electron-rich thiazole and the hydrophobic indole for interactions with biological receptors. Its synthetic route likely involves multi-step organic transformations, emphasizing the need for precise control over reaction conditions to ensure purity and yield. Further characterization would be required to confirm its exact properties and applications.
2-(2-{(3-chlorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-N-2-(1H-indol-3-yl)ethylacetamide structure
954243-55-1 structure
商品名:2-(2-{(3-chlorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-N-2-(1H-indol-3-yl)ethylacetamide
CAS番号:954243-55-1
MF:C22H20ClN3OS2
メガワット:441.99670124054
CID:5805290
PubChem ID:16900627

2-(2-{(3-chlorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-N-2-(1H-indol-3-yl)ethylacetamide 化学的及び物理的性質

名前と識別子

    • 4-Thiazoleacetamide, 2-[[(3-chlorophenyl)methyl]thio]-N-[2-(1H-indol-3-yl)ethyl]-
    • 2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide
    • N-(2-(1H-indol-3-yl)ethyl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide
    • AKOS024641582
    • F2336-1082
    • 2-[2-[(3-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide
    • 954243-55-1
    • 2-(2-{(3-chlorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-N-2-(1H-indol-3-yl)ethylacetamide
    • インチ: 1S/C22H20ClN3OS2/c23-17-5-3-4-15(10-17)13-28-22-26-18(14-29-22)11-21(27)24-9-8-16-12-25-20-7-2-1-6-19(16)20/h1-7,10,12,14,25H,8-9,11,13H2,(H,24,27)
    • InChIKey: RAJGHVGFAYNCLZ-UHFFFAOYSA-N
    • ほほえんだ: S1C=C(CC(NCCC2C3=C(NC=2)C=CC=C3)=O)N=C1SCC1=CC=CC(Cl)=C1

計算された属性

  • せいみつぶんしりょう: 441.0736323g/mol
  • どういたいしつりょう: 441.0736323g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 29
  • 回転可能化学結合数: 8
  • 複雑さ: 540
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.3
  • トポロジー分子極性表面積: 111Ų

じっけんとくせい

  • 密度みつど: 1.39±0.1 g/cm3(Predicted)
  • 酸性度係数(pKa): 15.39±0.46(Predicted)

2-(2-{(3-chlorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-N-2-(1H-indol-3-yl)ethylacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2336-1082-30mg
2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide
954243-55-1 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2336-1082-1mg
2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide
954243-55-1 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2336-1082-2mg
2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide
954243-55-1 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2336-1082-10mg
2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide
954243-55-1 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2336-1082-4mg
2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide
954243-55-1 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2336-1082-75mg
2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide
954243-55-1 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2336-1082-50mg
2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide
954243-55-1 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2336-1082-15mg
2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide
954243-55-1 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2336-1082-20mg
2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide
954243-55-1 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2336-1082-25mg
2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide
954243-55-1 90%+
25mg
$109.0 2023-05-16

2-(2-{(3-chlorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-N-2-(1H-indol-3-yl)ethylacetamide 関連文献

2-(2-{(3-chlorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-N-2-(1H-indol-3-yl)ethylacetamideに関する追加情報

Introduction to 2-(2-{(3-chlorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-N-2-(1H-indol-3-yl)ethylacetamide (CAS No. 954243-55-1) in Modern Chemical and Pharmaceutical Research

2-(2-{(3-chlorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-N-2-(1H-indol-3-yl)ethylacetamide, identified by the CAS number 954243-55-1, represents a sophisticated molecular entity that has garnered significant attention in the realm of chemical and pharmaceutical research. This compound, characterized by its intricate structural framework, combines elements of heterocyclic chemistry with functional groups that suggest potential biological activity. The presence of a thiazole core, a chlorophenyl substituent, and an indole moiety in its structure positions it as a candidate for further exploration in drug discovery and medicinal chemistry.

The structural composition of this compound is noteworthy for several reasons. The thiazole ring is a well-documented pharmacophore in medicinal chemistry, known for its role in various bioactive molecules. Its sulfur-containing structure contributes to hydrogen bonding capabilities and can interact with biological targets in diverse ways. The chlorophenyl group introduces a lipophilic character while also providing a site for potential electronic modulation through halogen bonding or other non-covalent interactions. Additionally, the indole moiety is renowned for its presence in numerous pharmacologically active compounds, including those with antidepressant, antitumor, and antimicrobial properties.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential interactions of such complex molecules with biological targets. In silico studies have suggested that the combination of these structural features may confer unique binding properties to proteins involved in critical biological pathways. For instance, the thiazole ring could interact with enzymes or receptors through its sulfur atoms, while the indole group might engage in π-stacking interactions or hydrogen bonding with aromatic residues in protein active sites.

The pharmaceutical industry has increasingly relied on structure-based drug design to develop novel therapeutics. Compounds like 2-(2-{(3-chlorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-N-2-(1H-indol-3-yl)ethylacetamide (CAS No. 954243-55-1) exemplify the trend toward designing molecules with multiple functional groups to enhance target specificity and efficacy. The synergistic effects of the chlorophenyl, thiazole, and indole components may lead to improved pharmacokinetic profiles, reduced side effects, and enhanced therapeutic outcomes compared to single-target agents.

In vitro studies have begun to explore the biological activity of this compound. Preliminary data suggest that it may exhibit properties relevant to neurological disorders, cancer therapy, or inflammation modulation. The interaction between the indole moiety and neurotransmitter receptors or signaling pathways has been particularly intriguing for researchers studying central nervous system disorders. Similarly, the potential inhibitory effects on kinases or other enzymes implicated in cancer progression make this compound a promising candidate for further investigation.

The synthesis of such complex molecules requires meticulous attention to detail and advanced synthetic techniques. Modern methodologies involving transition metal catalysis, cross-coupling reactions, and flow chemistry have streamlined the process of constructing intricate molecular frameworks like that of 2-(2-{(3-chlorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-N-2-(1H-indol-3-yl)ethylacetamide (CAS No. 954243-55-1). These techniques not only improve yield and purity but also allow for greater flexibility in modifying the structure to optimize biological activity.

As research continues to uncover new therapeutic targets and mechanisms of action, compounds like this one will play an increasingly important role in developing next-generation pharmaceuticals. The integration of machine learning algorithms into drug discovery pipelines has further accelerated the identification of promising candidates based on structural features alone. This synergy between experimental chemistry and computational biology promises to yield more efficient and targeted therapeutic interventions.

The regulatory landscape for novel pharmaceutical entities remains stringent but evolving. Ensuring compliance with safety and efficacy standards is paramount before any compound can progress from laboratory research to clinical application. However, compounds with demonstrated potential benefits may qualify for expedited review processes under certain regulatory frameworks, particularly if they address unmet medical needs or demonstrate significant advantages over existing treatments.

The future directions for research on 2-(2-{(3-chlorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-N-2-(1H-indol-3-yl)ethylacetamide (CAS No. 954243-55-1) are likely to include more comprehensive pharmacological profiling across multiple disease models. Investigating its mechanism of action at a molecular level will be crucial for understanding its therapeutic potential fully. Additionally, exploring derivatives of this compound may reveal enhanced properties without compromising efficacy.

In conclusion,2-(2-{(3-chlorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-N-2-(1H-indol-3-y)ethylacetamide (CAS No. 954243_55_1) stands as a testament to the ingenuity of modern chemical synthesis and medicinal chemistry. Its complex structure offers a rich ground for exploration into novel therapeutic applications, particularly given its blend of pharmacologically relevant moieties: thiazole, chlorophenyl, indole, each contributing unique interactions that could lead to significant advancements in human health care solutions.

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